molecular formula C9H12N2O B2883788 (R)-1-(pyridin-2-yl)pyrrolidin-3-ol CAS No. 181959-80-8

(R)-1-(pyridin-2-yl)pyrrolidin-3-ol

Cat. No.: B2883788
CAS No.: 181959-80-8
M. Wt: 164.208
InChI Key: JAVUBKWZTRFGDS-MRVPVSSYSA-N
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Description

®-1-(pyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced at the third position of the pyrrolidine ring through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of ®-1-(pyridin-2-yl)pyrrolidin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(pyridin-2-yl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(pyridin-2-yl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(pyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(pyridin-2-yl)pyrrolidin-3-ol: The enantiomer of the compound with similar properties but different biological activity.

    1-(pyridin-2-yl)piperidin-3-ol: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    2-(pyridin-2-yl)pyrrolidin-3-ol: A positional isomer with the pyridine ring attached at a different position.

Uniqueness

®-1-(pyridin-2-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both a pyridine and pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R)-1-pyridin-2-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVUBKWZTRFGDS-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181959-80-8
Record name (3R)-1-(pyridin-2-yl)pyrrolidin-3-ol
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